

morpholine-4-carbothioamide structural formula and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Morpholine-4-carbothioamide**

Cat. No.: **B078428**

[Get Quote](#)

An In-depth Technical Guide to **Morpholine-4-carbothioamide**

This technical guide provides a comprehensive overview of **morpholine-4-carbothioamide**, detailing its structural formula, physicochemical properties, synthesis, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

Morpholine-4-carbothioamide is a heterocyclic compound featuring a morpholine ring attached to a thiocarboxamide group. The morpholine moiety is a six-membered ring containing both an ether and a secondary amine functional group, which contributes to its unique chemical properties.[\[1\]](#)[\[2\]](#)

The structural formula can be represented by the following SMILES notation:

C1COCCN1C(=S)N[\[3\]](#)[\[4\]](#).

Key identifiers for this compound are summarized in the table below.

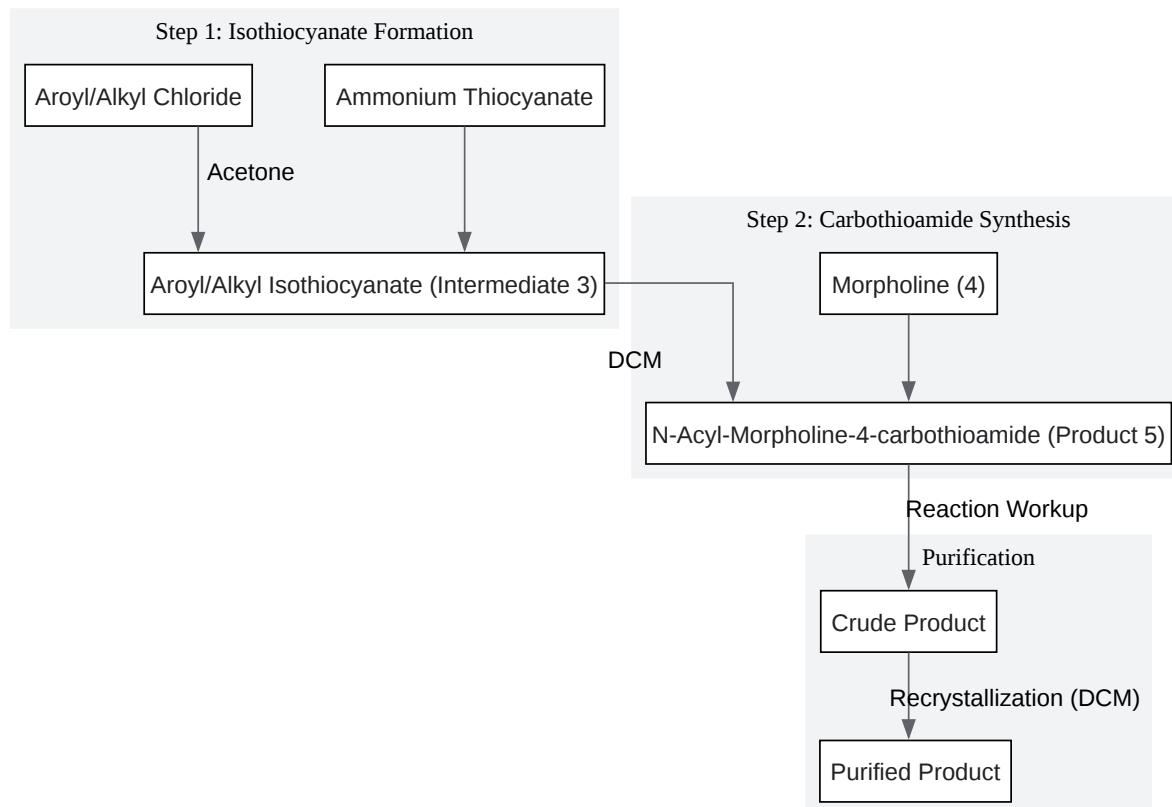
Identifier	Value	Reference
IUPAC Name	morpholine-4-carbothioamide	[3] [5] [6]
CAS Number	14294-10-1	[3] [5] [7] [8]
Molecular Formula	C ₅ H ₁₀ N ₂ OS	[3] [5] [7] [8]
Canonical SMILES	C1COCCN1C(=S)N	[3] [4]
InChI Key	GSLBUBZXFUYMSW-UHFFFAOYSA-N	[4] [6] [8]
PubChem CID	2393544	[3] [6] [8]
Synonyms	4-Morpholinecarbothioamide, 4-Morpholinethiocarboxamide, 4-Thiocarbamoylmorpholine, N-Morpholinothioamide	[3] [5] [8] [9]

Physicochemical and Pharmacokinetic Properties

Morpholine-4-carbothioamide is an off-white solid at room temperature.[\[7\]](#)[\[8\]](#) Its morpholine ring imparts water solubility, suggesting it is likely to be mobile in aqueous environments.[\[7\]](#) The presence of hydrogen bond donors and acceptors influences its solubility and potential interactions with biological macromolecules.

Table of Physicochemical Properties:

Property	Value	Reference
Molecular Weight	146.21 g/mol	[3] [4] [6] [7]
Appearance	Off-white solid	[7] [8]
Melting Point	153 - 156 °C	[7]
Boiling Point	259 °C (Predicted)	[10] [11]
Solubility	Soluble in water	[7]
pKa (Predicted)	16.13 ± 0.20	[8]
Topological Polar Surface Area	70.6 Å ²	[3] [8]
Hydrogen Bond Acceptor Count	2	[8]


| Hydrogen Bond Donor Count | 1 (from the primary amine) | |

Synthesis and Experimental Protocols

The synthesis of **morpholine-4-carbothioamide** and its derivatives is a key area of research, often serving as a scaffold for developing new bioactive molecules.[\[12\]](#)[\[13\]](#)

General Synthesis of N-Acyl-Morpholine-4-carbothioamides

A common synthetic route for derivatives involves a multi-step process starting from aroyl/alkyl chlorides. This workflow is a foundational method for generating a library of related compounds for screening.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-acyl-morpholine-4-carbothioamide** derivatives.

Detailed Experimental Protocol: Synthesis of N-Acyl Derivatives

The following protocol is a representative methodology for synthesizing **N-acyl-morpholine-4-carbothioamide** derivatives, adapted from published literature.[12]

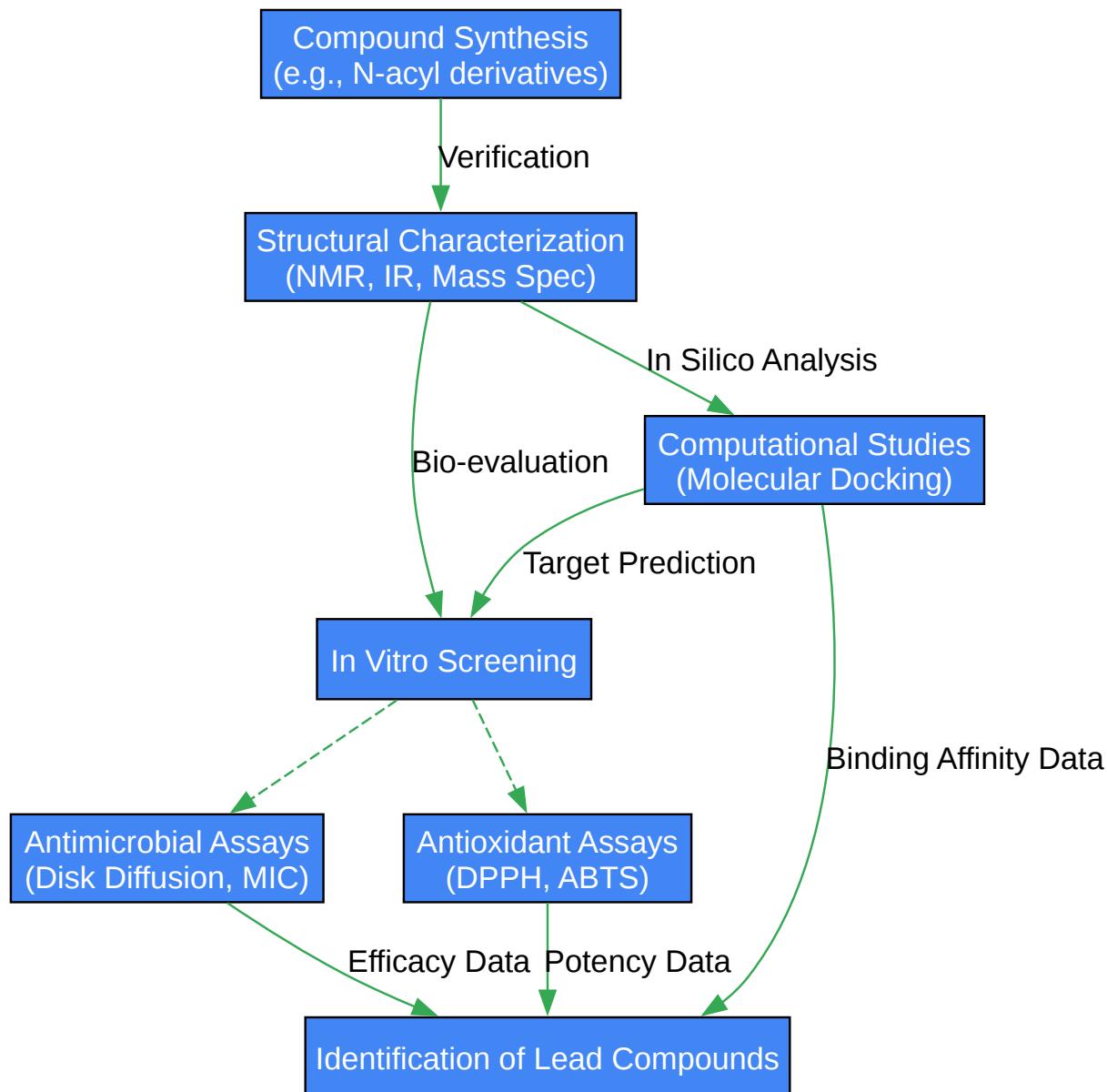
- Preparation of Aroyl/Alkyl Isothiocyanate (Intermediate):
 - Dissolve ammonium thiocyanate (1.1 equivalents) in acetone.
 - Add the corresponding aroyl or alkyl chloride (1 equivalent) dropwise to the solution while stirring.
 - Reflux the mixture for 1-2 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
 - The resulting solution containing the aroyl/alkyl isothiocyanate is used directly in the next step without isolation.
- Synthesis of **N-Acyl-Morpholine-4-carbothioamide**:
 - In a separate flask, dissolve morpholine (1 equivalent) in dichloromethane (DCM).
 - Add the previously prepared isothiocyanate solution to the morpholine solution.
 - Stir the reaction mixture at room temperature for 3-4 hours.
- Purification:
 - Upon completion of the reaction, pour the mixture onto crushed ice with stirring to precipitate the crude product.
 - Filter the solid, wash with distilled water, and dry.
 - Purify the crude product by recrystallization from a suitable solvent such as DCM to yield the final **N-acyl-morpholine-4-carbothioamide**.[12]

Biological and Pharmacological Properties

While **morpholine-4-carbothioamide** itself is primarily a scaffold, its derivatives have been investigated for a range of biological activities. The morpholine ring is considered a "privileged

structure" in medicinal chemistry due to its favorable metabolic properties and ability to improve the pharmacokinetic profile of drug candidates.[2]

Antimicrobial and Antifungal Activity


Numerous studies report that N-acyl derivatives of **morpholine-4-carbothioamide** exhibit significant antibacterial and antifungal properties.[12][14][15] These compounds have shown efficacy against various bacterial and fungal strains, including drug-resistant ones.[12][15] The mechanism is hypothesized to involve the inhibition of essential biological macromolecules like RNA, as suggested by computational docking studies.[12][15]

Antioxidant Potential

Several N-acyl-**morpholine-4-carbothioamide** derivatives have demonstrated excellent antioxidant activity in vitro.[12][15] This property is valuable for developing therapeutic agents to combat oxidative stress-related diseases.

Drug Development and Screening Workflow

The development of new drugs based on the **morpholine-4-carbothioamide** scaffold typically follows a structured workflow from synthesis to biological evaluation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the screening and development of **morpholine-4-carbothioamide** derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of synthesized compounds.[\[12\]](#)

- Preparation of Materials:
 - Prepare Mueller-Hinton agar plates.
 - Culture the test bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*) in nutrient broth to a standardized turbidity (e.g., 0.5 McFarland standard).
 - Dissolve the synthesized **morpholine-4-carbothioamide** derivatives in a suitable solvent (e.g., DMSO) to a known concentration.
 - Prepare sterile filter paper disks (6 mm diameter).
- Assay Procedure:
 - Evenly swab the surface of the agar plates with the bacterial culture.
 - Impregnate the sterile disks with a defined volume (e.g., 10 μ L) of the test compound solution.
 - Place the impregnated disks onto the surface of the inoculated agar plates.
 - Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and a solvent-loaded disk as a negative control.
 - Incubate the plates at 37°C for 24 hours.
- Data Analysis:
 - Measure the diameter of the zone of inhibition (ZOI) around each disk in millimeters.
 - A larger ZOI indicates greater antibacterial activity. Compare the results to the positive and negative controls.

Safety and Handling

Morpholine-4-carbothioamide is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Morpholinecarbothioamide | C5H10N2OS | CID 2393544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. Morpholine-4-carbothioamide, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. 14294-10-1 CAS MSDS (MORPHOLINE-4-CARBOTHIOAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. MORPHOLINE-4-CARBOTHIOAMIDE CAS#: 14294-10-1 [m.chemicalbook.com]
- 11. Morpholine-4-carbothioamide [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of *N*-acyl-morpholine-4-carbothioamides - ProQuest [proquest.com]
- To cite this document: BenchChem. [morpholine-4-carbothioamide structural formula and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078428#morpholine-4-carbothioamide-structural-formula-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com